molecular formula C12H19N5 B11744629 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11744629
M. Wt: 233.31 g/mol
InChI Key: XOTFPHLQDNUCFI-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, each substituted with methyl groups, connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole
  • 1,4-Dimethyl-1H-pyrazole
  • 1,5-Dimethyl-1H-pyrazole

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure and specific substitution pattern. This structural arrangement may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-9-5-14-17(4)12(9)8-13-6-11-7-15-16(3)10(11)2/h5,7,13H,6,8H2,1-4H3

InChI Key

XOTFPHLQDNUCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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